

Comparative Evaluation of 2-Acetylquinoxaline Derivatives as Potent Enzyme Inhibitors

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Compound of Interest

Compound Name: 2-Acetylquinoxaline

Cat. No.: B1338386

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The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative evaluation of **2-acetylquinoxaline** and its derivatives as inhibitors of various key enzymes implicated in prevalent diseases. The following sections present quantitative inhibitory data, detailed experimental protocols for enzyme assays, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Quantitative Inhibitory Activity

The inhibitory potential of a series of 2-aryl quinoxaline derivatives has been evaluated against several enzymes, revealing potent activities, often in the nanomolar range. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against α -amylase, α -glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Additionally, the inhibitory activities of select quinoxaline derivatives against Apoptosis Signal-Regulating Kinase 1 (ASK1) are provided.

Table 1: Inhibitory Activity (IC50) of 2-Aryl Quinoxaline Derivatives against Various Enzymes

Compound	R-group	α -Amylase (nM) [1]	α -Glucosidase (nM) [1]	AChE (nM) [1]	BChE (nM) [1]
1	H	>1000	>1000	450.12	621.54
2	4-CH ₃	890.43	754.21	310.23	432.87
3	4-OCH ₃	750.12	612.34	250.45	345.67
4	4-Cl	620.56	543.21	180.98	276.43
8	3-NO ₂	430.87	310.54	90.12	154.32
14	4-Br	294.35	198.21	17.04	21.46
15	4-F	510.23	421.67	150.76	210.89
17	3,4-diCl	350.67	250.98	50.34	89.12
18	2,4-diCl	380.43	280.12	65.78	110.54
Acarbose (Standard)	-	35.2 μ M	25.8 μ M	-	-
Donepezil (Standard)	-	-	-	8.5 nM	2.1 μ M

Note: The IC50 values are presented as the mean of three independent experiments.

Table 2: Inhibitory Activity (IC50) of Quinoxaline Derivatives against ASK1

Compound	Modification	ASK1 IC50 (nM)
26e	Dibromo substituted quinoxaline	30.17[2][3]
12b	Cyclopropyl substituted	502.46[2]
12c	Cyclobutyl substituted	117.61[2]
12d	Cyclopentyl substituted	49.63[2]
GS-4997 (Standard)	-	-93

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of novel **2-acetylquinoxaline** derivatives.

α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α -amylase, an enzyme responsible for the breakdown of starch.

- Preparation of Solutions:
 - Phosphate buffer (50 mM, pH 6.8).
 - α -amylase solution (10 U/mL in phosphate buffer).
 - Starch solution (1% w/v in phosphate buffer).
 - Dinitrosalicylic acid (DNS) reagent.
 - Test compounds and standard inhibitor (Acarbose) dissolved in a suitable solvent (e.g., DMSO).
- Assay Procedure:
 - Add 50 μ L of the test compound solution (at various concentrations) to a microplate well.
 - Add 50 μ L of the α -amylase solution to each well and incubate at 37°C for 10 minutes.
 - Initiate the reaction by adding 50 μ L of the starch solution to each well.
 - Incubate the mixture at 37°C for 30 minutes.
 - Stop the reaction by adding 100 μ L of DNS reagent.
 - Heat the plate in a boiling water bath for 5 minutes.
 - Cool the plate to room temperature and add 850 μ L of distilled water.

- Measure the absorbance at 540 nm using a microplate reader.
- Calculation:
 - The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
 - The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

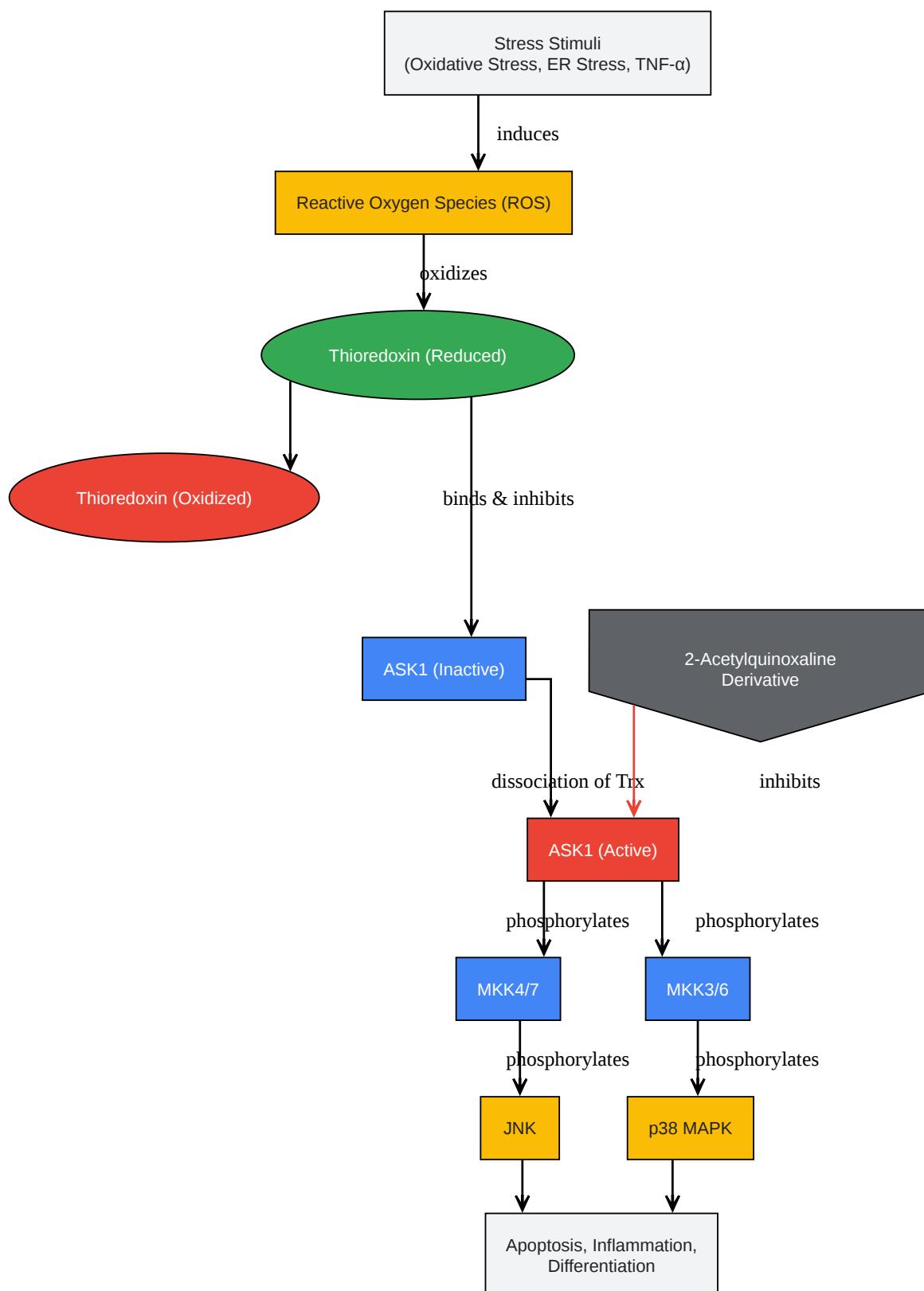
This colorimetric assay measures the activity of AChE by quantifying the product of the enzymatic reaction.

- Preparation of Solutions:
 - Phosphate buffer (0.1 M, pH 8.0).
 - AChE solution (from electric eel, 0.1 U/mL in phosphate buffer).
 - Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer).
 - 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM in phosphate buffer).
 - Test compounds and standard inhibitor (Donepezil) dissolved in a suitable solvent.
- Assay Procedure:
 - Add 140 µL of phosphate buffer to each well of a 96-well microplate.
 - Add 20 µL of the test compound solution.
 - Add 20 µL of the AChE solution and incubate at 25°C for 15 minutes.
 - Add 10 µL of DTNB solution.
 - Initiate the reaction by adding 10 µL of ATCI solution.

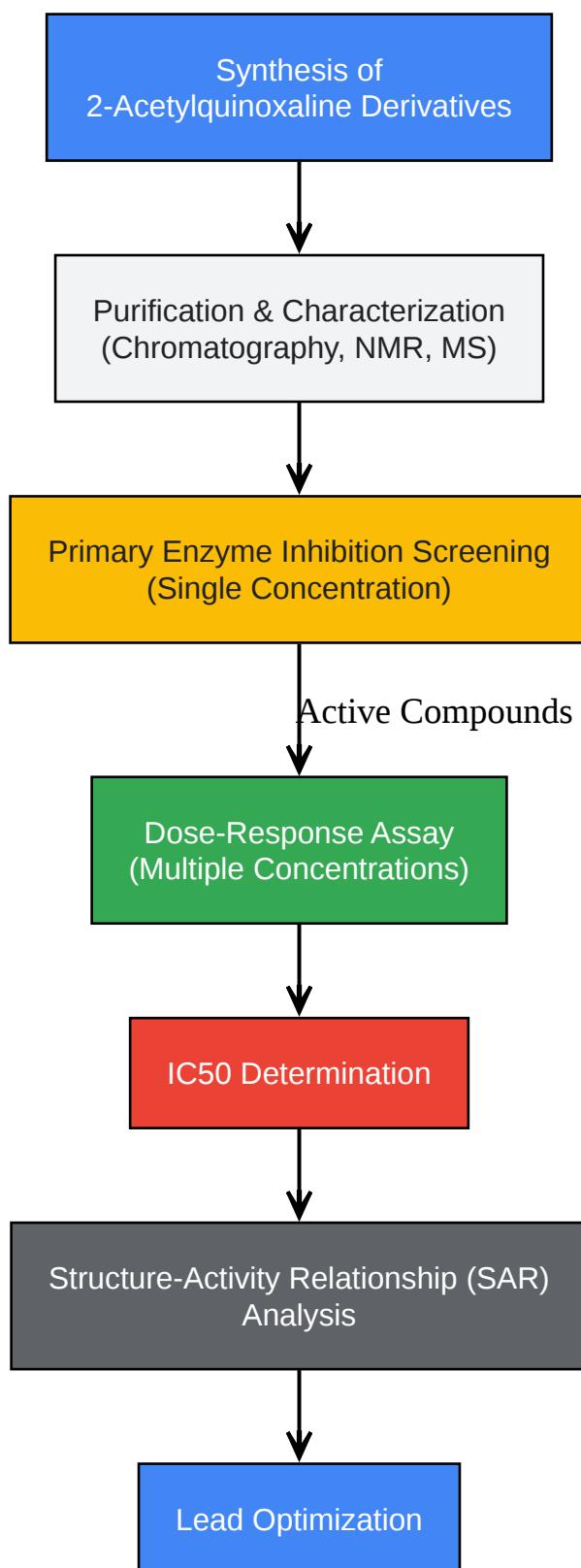
- Measure the absorbance at 412 nm at regular intervals for 5 minutes.
- Calculation:
 - The rate of reaction is determined from the change in absorbance over time.
 - The percentage of inhibition is calculated as: % Inhibition = $[(\text{Rate of control} - \text{Rate of sample}) / \text{Rate of control}] \times 100$.
 - The IC50 value is determined from the dose-response curve.

Visualizations

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by quinoxaline derivatives and a typical experimental workflow for their evaluation.

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Caption: ASK1 signaling pathway and its inhibition.



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Caption: Experimental workflow for inhibitor evaluation.

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References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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